4-Amino-5-methylhexanoic acid
Description
Contextualization as a Non-Proteinogenic Amino Acid Structure
4-Amino-5-methylhexanoic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genetic code of organisms for protein synthesis. wikipedia.org Non-proteinogenic amino acids are widespread in nature and can also be synthesized in the laboratory. wikipedia.org They serve various important biological roles, including acting as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org
The structure of this compound features a hexanoic acid backbone with an amino group at the fourth carbon and a methyl group at the fifth carbon. This "gamma" (γ) designation for the amino group position is a key feature, distinguishing it from the more common alpha-amino acids. Specifically, it is a γ-amino acid, where the amino group is attached to the third carbon atom away from the carboxyl group.
Derivatives of this compound, such as (R)-Boc-4-amino-5-methylhexanoic acid, are valuable in biochemical research, particularly in proteomics. scbt.com The tert-butoxycarbonyl (Boc) protecting group enhances its stability and makes it suitable for peptide synthesis. chemimpex.com This allows for the creation of custom peptides for drug development and the design of new therapeutic agents. chemimpex.com
Overview of Research Significance within Branched-Chain Amino Acid Analogues
This compound is also considered an analogue of branched-chain amino acids (BCAAs). BCAAs, which include leucine (B10760876), isoleucine, and valine, are essential amino acids characterized by their branched side chains. nih.govmdpi.com They play crucial roles in protein synthesis, metabolic regulation, and energy production. nih.govmdpi.com
Research into BCAA analogues is significant for several reasons. These analogues can be used to study the specific functions of BCAAs and their metabolic pathways. asm.org For instance, some BCAA analogues have been investigated for their ability to influence metabolic processes and have been associated with conditions like type 2 diabetes and cardiovascular disease. ahajournals.org The study of BCAA analogues helps to understand the structure-activity relationships of these important biomolecules and can lead to the development of compounds with specific biological activities. asm.org The unique branched structure of this compound makes it a valuable tool in this area of research.
Historical Perspectives on Related Gamma- and Beta-Amino Acid Research
The study of gamma- and beta-amino acids provides a rich historical context for the current research on this compound.
Gamma-Amino Acid Research: The most well-known gamma-amino acid is γ-aminobutyric acid (GABA). First discovered in the brain in 1950, GABA was later identified as a major inhibitory neurotransmitter in the central nervous system. nih.govasbmb.orgwikipedia.org The initial discovery was met with a muted response, but further research in 1957 clarified its inhibitory function on neurons. asbmb.orgnih.govscholarpedia.org This discovery marked a significant milestone in understanding how neurotransmitters regulate brain activity. asbmb.org The research on GABA has since expanded to investigate its role in various neurological conditions and its mechanism of action. nih.gov
Beta-Amino Acid Research: The discovery of beta-amino acids dates back to the early 20th century, though their full potential has been more recently appreciated with advances in organic synthesis and biotechnology. numberanalytics.com Initially viewed simply as non-proteinogenic amino acids, their unique properties have spurred significant interest. numberanalytics.com Beta-amino acids are important in the development of new pharmaceuticals because their incorporation into peptides can enhance stability and modify biological activity. numberanalytics.comacs.org Research has explored their potential in antimicrobial therapy, cancer treatment, and for neurological disorders. numberanalytics.com
The historical and ongoing research into both gamma- and beta-amino acids underscores the importance of studying non-proteinogenic amino acids like this compound. These studies provide a foundation for exploring the potential applications of novel amino acid structures in chemical biology and medicinal chemistry.
Data Tables
Table 1: Chemical Properties of this compound and its Derivatives
| Property | (4R)-4-amino-5-methylhexanoic acid | (R)-Boc-4-amino-5-methylhexanoic acid |
| Molecular Formula | C7H15NO2 | C12H23NO4 |
| Molecular Weight | 145.20 g/mol nih.gov | 245.32 g/mol scbt.com |
| IUPAC Name | (4R)-4-amino-5-methylhexanoic acid nih.gov | (R)-tert-butyl (1-carboxy-3-methylbutyl)carbamate |
| CAS Number | Not explicitly found for this specific isomer, but related structures exist. | 197006-14-7 scbt.com |
| Alternate Names | --- | Boc-γ-L-Val-OH; Boc-γ-L-Valine scbt.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-amino-5-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(8)3-4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
HYYFSIISRIDZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino 5 Methylhexanoic Acid and Its Stereoisomers
Classical Amino Acid Synthesis Adaptations for Branched Aliphatic Chains
Traditional methods for synthesizing α-amino acids have been successfully modified to produce γ-amino acids with branched structures like 4-amino-5-methylhexanoic acid. These methods typically yield racemic products that may require subsequent resolution.
The amidomalonate synthesis, a robust method for preparing α-amino acids, can be adapted for γ-amino acid synthesis. openstax.orglibretexts.org This method is an extension of the malonic ester synthesis and involves the alkylation of diethyl acetamidomalonate. chemistry.coachyoutube.com For this compound, the synthesis would commence with the deprotonation of diethyl acetamidomalonate using a base like sodium ethoxide to form a stable enolate. chemistry.coachyoutube.com This enolate then acts as a nucleophile, attacking a suitable alkyl halide. To achieve the desired carbon skeleton of this compound, an appropriate C4 halide precursor with a branch at the correct position, such as 1-bromo-2-methylpropane, would be used.
The subsequent steps involve the acid-catalyzed hydrolysis of the ester and amide groups, followed by thermal decarboxylation to yield the final amino acid. chemistry.coachdokumen.pub While this method is versatile, it produces a racemic mixture of the target compound, requiring a separate resolution step if a specific enantiomer is desired. openstax.org
Table 1: Typical Parameters for Amidomalonate Synthesis
| Parameter | Typical Conditions/Reagents | Function |
|---|---|---|
| Starting Material | Diethyl acetamidomalonate | Provides the amino and carboxyl groups. openstax.org |
| Base | Sodium ethoxide (NaOEt) or Sodium Hydride (NaH) | Deprotonates the amidomalonate to form the nucleophilic enolate. |
| Alkylating Agent | 1-bromo-2-methylpropane | Introduces the isobutyl side chain. |
| Solvent | Ethanol or Dimethylformamide (DMF) | Provides the reaction medium. |
| Hydrolysis | Strong acid (e.g., 6N HCl) with heat | Hydrolyzes the ester and amide functionalities. |
| Decarboxylation | Heat | Removes one of the carboxyl groups to yield the final amino acid. chemistry.coach |
Reductive amination offers a direct and efficient route to amino acids from keto-acid precursors. researchgate.net This method involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine, which is then reduced to an amine. libretexts.orglibretexts.org For the synthesis of this compound, the required precursor would be 5-methyl-4-oxohexanoic acid.
The process is typically carried out in a single pot. The keto acid reacts with an ammonia source, such as ammonia or ammonium (B1175870) salts, to form an intermediate imine. This imine is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the target amino acid. researchgate.netlibretexts.org The synthesis results in a racemic product because the nucleophilic attack on the planar imine can occur from either face with equal probability. openstax.org To obtain a specific stereoisomer, chiral reducing agents or catalysts can be employed in a stereoselective version of this reaction.
Table 2: Key Reagents in Reductive Amination
| Reagent/Parameter | Specification | Function/Effect |
|---|---|---|
| Keto-acid Precursor | 5-methyl-4-oxohexanoic acid | Provides the carbon backbone. |
| Nitrogen Source | Ammonia (NH₃) or Ammonium Acetate (NH₄OAc) | Provides the nitrogen for the amino group. |
| Reducing Agent | Sodium borohydride (NaBH₄), Hydrogen (H₂) | Reduces the intermediate imine to an amine. researchgate.netlibretexts.org |
| Catalyst (for H₂) | Palladium (Pd) or Nickel (Ni) | Catalyzes the hydrogenation of the imine. researchgate.net |
| Solvent | Methanol or Ethanol | Polar protic solvent suitable for the reaction. |
Stereoselective and Enantioselective Synthesis Approaches
Achieving stereochemical control is crucial in pharmaceutical synthesis, leading to the development of advanced methods that can produce single enantiomers of chiral amino acids directly.
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral molecules. nih.gov This method has been extensively developed for producing (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), a structural isomer of the target compound. google.comgoogleapis.com A similar strategy can be envisioned for this compound.
The key step involves the hydrogenation of a prochiral unsaturated precursor, such as a substituted hexenoic acid, using a transition metal catalyst complexed with a chiral ligand. google.com Rhodium complexes with chiral phosphine (B1218219) ligands, like DuPHOS, are highly effective for this transformation. libretexts.orgnih.gov For instance, the hydrogenation of a (E)- or (Z)-3-cyano-5-methylhex-3-enoic acid salt with a Rhodium Me-DuPHOS catalyst yields the (S)-cyano ester with very high enantiomeric excess (ee). nih.gov A subsequent reduction of the nitrile group provides the final amino acid. nih.gov This approach avoids a classical resolution step and provides high yields of the desired enantiomer. google.comgoogle.com
Table 3: Chiral Catalysts in Asymmetric Hydrogenation
| Catalyst System | Precursor Type | Product Enantiomeric Excess (ee) |
|---|---|---|
| [Rh(COD)Cl]₂ / Me-DuPHOS | Cyano-substituted olefin | >99% for (S)-enantiomer. nih.gov |
| [(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻ | Cyano-substituted olefin | Enriched in (R)-enantiomer. google.com |
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. nih.govmdpi.com In a typical lipase-mediated kinetic resolution, a racemic ester of the target amino acid (or a suitable precursor) is subjected to hydrolysis. ajrconline.org The enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer as the unreacted ester. nih.gov
For example, lipases such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B, CAL-B) have been successfully used in the hydrolysis of γ-nitro esters, which are precursors to γ-amino acids. nih.gov The enantioselective hydrolysis of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, an intermediate in the synthesis of Pregabalin (B1679071), has been achieved with high selectivity using Thermomyces lanuginosus lipase (TLL). nih.gov The two enantiomers—the hydrolyzed acid and the remaining ester—can then be separated. This method's main drawback is a maximum theoretical yield of 50% for a single enantiomer. ajrconline.org
Table 4: Examples of Lipase-Mediated Resolutions
| Enzyme | Substrate | Transformation | Result |
|---|---|---|---|
| Novozym 435 (CAL-B) | Racemic γ-nitro esters | Enantioselective hydrolysis | (S)-γ-nitro acids with 87-94% ee. nih.gov |
| Thermomyces lanuginosus Lipase (TLL) | Racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Enantioselective hydrolysis | Excellent (S)-enantioselectivity (E > 200). nih.gov |
Dynamic kinetic resolution (DKR) is an advanced synthetic strategy that overcomes the 50% yield limitation of standard kinetic resolution. princeton.edu DKR combines a highly selective enzymatic or chemical resolution step with an in-situ racemization of the slower-reacting (unwanted) enantiomer. acs.org This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer, allowing for yields approaching 100%. princeton.edu
This technique has been successfully applied to the synthesis of alcohols and amines by combining a lipase with a metal catalyst. acs.org For the synthesis of a chiral amino acid like this compound, a DKR process could involve the lipase-catalyzed acylation or hydrolysis of a racemic precursor, while a ruthenium or iridium-based catalyst could be used for the racemization of the unreacted enantiomer. The compatibility of the enzyme and the racemization catalyst under the same reaction conditions is a critical challenge in developing an efficient DKR process. princeton.edu
Desymmetrization of Cyclic Anhydride (B1165640) Precursors
The asymmetric desymmetrization of a prochiral cyclic anhydride is a powerful strategy for establishing the stereochemistry required for chiral γ-amino acids like this compound. This approach involves the enantioselective opening of a symmetrical anhydride ring, often mediated by a chiral catalyst or auxiliary, to yield a chiral mono-ester or mono-amide, which can then be converted to the target molecule.
A key precursor for this route is 3-isobutylglutaric anhydride. The synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid, a specific stereoisomer, has been efficiently achieved through the quinine-mediated desymmetrization of this anhydride. scispace.comresearchgate.netunibo.it In this key step, the anhydride ring is opened by an alcohol in the presence of a cinchona alkaloid, such as quinine, acting as a chiral catalyst. researchgate.netunibo.it This process generates a chiral half-ester with a specific stereoconfiguration.
One reported synthesis involves the ring-opening of 3-isobutylglutaric anhydride with cinnamyl alcohol, mediated by a stoichiometric amount of quinine. unibo.it This reaction produces the corresponding chiral mono-ester. Although the initial enantiomeric excess (ee) may be moderate (around 70% ee), it can be significantly enhanced to over 97% ee through crystallization with a chiral amine like (S)-1-phenylethylamine. unibo.it The resulting enantiomerically enriched intermediate undergoes a Curtius rearrangement, followed by deprotection steps, to yield the final (S)-3-(aminomethyl)-5-methylhexanoic acid in high yield and excellent enantiomeric purity. researchgate.netunibo.it
Organocatalysis has also been explored for this transformation. Bifunctional organocatalysts, such as those based on amino alcohol scaffolds with a thiourea (B124793) moiety, have been shown to effectively catalyze the highly enantioselective thiolysis of prochiral cyclic anhydrides, demonstrating another pathway to valuable chiral thioester intermediates for pregabalin synthesis. researchgate.net
Table 1: Key Steps in Quinine-Mediated Desymmetrization of 3-Isobutylglutaric Anhydride
| Step | Reagent/Catalyst | Intermediate Formed | Key Outcome | Citation |
|---|---|---|---|---|
| Ring Opening | Quinine, Cinnamyl alcohol | Chiral mono-ester | Enantioselective formation of the half-ester | researchgate.netunibo.it |
| Enrichment | (S)-1-phenylethylamine | Diastereomeric salt | Improvement of enantiomeric excess to >97% | unibo.it |
| Conversion | Curtius Rearrangement reagents | Isocyanate/Carbamate | Conversion of carboxylic acid to amino group precursor | researchgate.netunibo.it |
| Deprotection | Pd-catalyzed hydrogenation | (S)-3-(aminomethyl)-5-methylhexanoic acid | Isolation of the final product in high ee | unibo.it |
Resolution Techniques for Racemic this compound Intermediates
Classical resolution is a widely used industrial method for separating enantiomers from a racemic mixture. This technique is particularly relevant for the synthesis of specific stereoisomers of this compound, where a racemic intermediate is often produced. The process relies on the principle of converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated.
A primary method for resolving racemic intermediates in the synthesis of this compound is through the formation of diastereomeric salts. libretexts.org This involves reacting a racemic acidic or basic intermediate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Due to their different solubilities in a given solvent, one of the diastereomeric salts can be selectively crystallized and isolated.
In one established industrial synthesis, the racemic intermediate (±)-3-(carbamoylmethyl)-5-methylhexanoic acid is resolved using a chiral amine. justia.com Specifically, reacting the racemic acid with (R)-(+)-α-phenylethylamine leads to the formation of two diastereomeric salts. justia.com The (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, (R)-(+)-α-phenylethylamine salt can be preferentially crystallized and separated, allowing for the isolation of the desired R-stereoisomer of the acid intermediate after liberation from the resolving agent. justia.com
Table 2: Chiral Resolving Agents for this compound Intermediates
| Racemic Intermediate | Chiral Resolving Agent | Separated Diastereomeric Salt | Target Enantiomer Intermediate | Citation |
|---|---|---|---|---|
| (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid | (R)-(+)-α-Phenylethylamine | (R)-(-)-acid · (R)-(+)-amine salt | (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid | justia.com |
| (±)-3-(Aminomethyl)-5-methylhexanoic acid | Di-(O,O')-toluoyl-L-tartaric acid | S-(+)-acid · L-tartaric acid derivative salt | (S)-3-(Aminomethyl)-5-methylhexanoic acid | google.com |
Process Optimization and Green Chemistry in this compound Synthesis
One significant advancement is the use of biocatalysis. For instance, lipases have been employed for the kinetic resolution of racemic intermediates. researchgate.netresearchgate.net In one process, a lipase catalyzes the enantioselective hydrolysis of a cyano-diester intermediate, leading to the formation of the desired (S)-monoacid with high enantiomeric excess. researchgate.net This enzymatic approach offers mild reaction conditions and high selectivity, aligning with green chemistry goals. researchgate.net
Another key aspect of green chemistry is the choice of solvent. An industrial process for pregabalin, a derivative of this compound, is noted for performing all four of its manufacturing steps in water, thereby avoiding the use of volatile and often toxic organic solvents. researchgate.net
Furthermore, the development of asymmetric hydrogenation routes using catalysts like Rhodium-Me-DuPHOS represents a highly efficient, atom-economical alternative to resolution. nih.gov This method directly generates the desired stereoisomer in high enantiomeric excess from a prochiral precursor, minimizing waste. nih.gov The use of electrochemical methods, converting biomass-derived acids into amino acids, also represents a frontier in green synthesis, capitalizing on electricity as a sustainable energy input. nsf.gov
| Asymmetric Catalysis | Direct synthesis of the desired enantiomer using a chiral catalyst. | High atom economy, reduced waste from resolution steps. | Asymmetric hydrogenation using a Rh-Me-DuPHOS catalyst. | nih.gov |
Comprehensive Analytical and Spectroscopic Characterization in Research
High-Resolution Structural Elucidation
High-resolution structural elucidation is fundamental to confirming the identity and stereochemistry of 4-Amino-5-methylhexanoic acid. This is achieved through a combination of powerful spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Experiments for Backbone and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR spectra are used to identify the different types of protons and their connectivity. For a related compound, (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid, characteristic chemical shifts in ¹H-NMR (CDCl₃, 300 MHz) are observed at approximately 0.84, 1.19, 1.44-1.46, 1.63, 2.27, 5.09, 6.89-6.91, 7.28, and 11.65 ppm. google.com For another similar structure, (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid, ¹H-NMR (CDCl₃, 75 MHz) signals appear at about 0.77, 1.18, 1.38, 1.56, 2.22, 5.03, 6.59-6.62, 7.11-7.22, and 10.88 ppm. google.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. For (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid, the ¹³C-NMR spectrum (CDCl₃, 75 MHz) shows peaks at approximately 21.74, 22.15, 22.61, 24.12, 24.87, 30.85, 38.1, 40.47, 43.38, 48.88, 126.0, 127.2, 128.49, 143.00, 172.02, and 176.66 ppm. google.com A similar compound, (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid, exhibits ¹³C-NMR (CDCl₃, 300 MHz) chemical shifts at about 21.74, 22.19, 22.66, 24.95, 29.44, 30.89, 36.73, 38.15, 40.55, 43.45, 48.92, 125.41, 126.06, 127.29, 128.57, 143.01, 171.92, and 176.71 ppm. google.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons, confirming the backbone structure and assigning the stereochemistry of the molecule.
Table 1: Representative NMR Data for this compound Analogs
| Nucleus | Chemical Shift (ppm) | Compound |
| ¹H | 0.84, 1.19, 1.44-1.46, 1.63, 2.27, 5.09, 6.89-6.91, 7.28, 11.65 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid google.com |
| ¹H | 0.77, 1.18, 1.38, 1.56, 2.22, 5.03, 6.59-6.62, 7.11-7.22, 10.88 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid google.com |
| ¹³C | 21.74, 22.15, 22.61, 24.12, 24.87, 30.85, 38.1, 40.47, 43.38, 48.88, 126.0, 127.2, 128.49, 143.00, 172.02, 176.66 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid google.com |
| ¹³C | 21.74, 22.19, 22.66, 24.95, 29.44, 30.89, 36.73, 38.15, 40.55, 43.45, 48.92, 125.41, 126.06, 127.29, 128.57, 143.01, 171.92, 176.71 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid google.com |
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling
Mass spectrometry is a sensitive technique used to confirm the molecular weight of this compound and to identify and quantify any impurities. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. google.com
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of amino acids. In ESI-MS, the protonated molecule [M+H]⁺ is often observed. For (R)-3-Amino-5-methyl-hexanoic acid, an ESI-MS measurement showed a mass-to-charge ratio (m/z) of 146.1181 for the [M+H]⁺ ion, confirming its molecular weight. Similarly, for (S)-3-(aminomethyl)-5-methylhexanoic acid, ESI-HRMS calculated for C₈H₁₇NO₂ + H is 160.1332, with a found value of 160.1321. google.com LC-MS is also utilized to identify potential impurities, such as (S)-3-aminomethyl-5-methylhexanoic acid isobutyl ester and isopropyl ester. arkat-usa.org
Infrared (IR) Absorption Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key functional groups and their expected IR absorption ranges include the O-H stretch of the carboxylic acid, the N-H stretch of the amine group, and the C=O stretch of the carboxylic acid. For instance, in a related compound, (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid, characteristic IR peaks are observed at approximately 3323, 3318.8, 2955, 1691.98, 1638, 1617, 1566, and 761 cm⁻¹. google.com Another similar structure, (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid, shows IR peaks at about 3321.39, 2955.91, 1693.33, 1617.43, 1561.07, and 698.24 cm⁻¹. google.com
Table 2: Key IR Absorption Bands for Analogs of this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Compound |
| N-H Stretch | 3323, 3318.8 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid google.com |
| C-H Stretch | 2955 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid google.com |
| C=O Stretch (Carboxylic Acid) | 1691.98 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid google.com |
| C=O Stretch (Amide) | 1638, 1617 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid google.com |
| N-H Bend | 1566 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid google.com |
| N-H Stretch | 3321.39 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid google.com |
| C-H Stretch | 2955.91 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid google.com |
| C=O Stretch (Carboxylic Acid) | 1693.33 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid google.com |
| C=O Stretch (Amide) | 1617.43 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid google.com |
| N-H Bend | 1561.07 | (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid google.com |
Enantiomeric Purity and Isomeric Analysis
As this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral chromatography and derivatization techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Various chiral columns are available for the separation of amino acid enantiomers. For the analysis of a related compound, (S)-Pregabalin, a Chiralcel OD-H column with a mobile phase of Hexane/isopropanol/formic acid (96/4/0.1) has been used to achieve high enantiomeric purity (>99%). google.com Another method for a similar compound, (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid, employs a DAICEL Chiralpak AD-H column with an eluent of n-Heptane:Ethanol:TFA (850:150:1). google.com The choice of CSP and mobile phase composition is crucial for achieving optimal separation. researchgate.net The use of such methods can ensure an enantiomeric purity of 99% to 100% area by HPLC. googleapis.com
Chiral Derivatization Coupled with Mass Spectrometry (LC-MS/MS)
In cases where direct chiral HPLC separation is challenging, chiral derivatization can be employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard non-chiral chromatography, such as reversed-phase HPLC.
The separated diastereomers can then be detected by mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. phmethods.net This approach allows for accurate determination of the enantiomeric ratio and can be particularly useful for trace-level analysis of the undesired enantiomer.
Capillary Electrophoresis (CE) with Chiral Selectors
Capillary electrophoresis (CE) is a powerful analytical technique utilized for the separation of chiral molecules. Its high separation efficiency, coupled with low consumption of samples and reagents, makes it a superior method for resolving enantiomers. chromatographyonline.com The principle of chiral CE involves adding a chiral selector to the background electrolyte. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, thus enabling their separation. chromatographyonline.com
A variety of chiral selectors are employed in CE, including cyclodextrins, chiral crown ethers, macrocyclic antibiotics, and chiral metal complexes. chromatographyonline.com For amino acids, cyclodextrins are common. For instance, methods have been developed to resolve 17 different amino acids using γ-cyclodextrin, sometimes in combination with sodium taurocholate micelles for neutral amino acids. nih.gov
While specific CE studies for this compound are not detailed in the available literature, the methodology can be illustrated by its application to closely related compounds. For example, in the analysis of (R)-3-amino-5-methylhexanoic acid, a related isomer, CE is a key method for determining enantiomeric purity. Typical conditions for such an analysis would involve a buffer at a pH of 3-4 with cyclodextrin (B1172386) additives to achieve separation. The choice of the specific cyclodextrin (e.g., sulfated α‐cyclodextrin, sulfated β‐cyclodextrin) and its concentration, along with the buffer pH, are critical parameters that are optimized to achieve baseline separation of the enantiomers. researchgate.net
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation
Optical rotation and circular dichroism (CD) spectroscopy are fundamental techniques for confirming the stereochemistry of chiral compounds like this compound.
Optical Rotation measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation [α] is a characteristic physical property of an enantiomer. For derivatives of this compound, specific rotation values have been reported, which confirm the identity and enantiomeric purity of the sample. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, respectively.
| Compound | Specific Rotation | Conditions | Source |
|---|---|---|---|
| (R)-Boc-4-amino-5-methylhexanoic acid | [α]D = +7 ± 2º | c=1 in Methanol | chemimpex.comqtonics.com |
| Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid | [α]20D = +12.2 ± 1° | c=1 in Methanol | chemimpex.com |
| 4-Amino-5-methyl-hexanoic acid tert-butyl ester | [α]D²⁵ = +20.0° | c=1.05 in Chloroform |
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. It is particularly useful for studying the secondary structure of peptides and proteins that incorporate amino acids. While data on the isolated this compound monomer is limited, its impact on macromolecular structure has been studied. In one investigation, the leucine (B10760876) surrogate (2S,4S)-2-amino-4-methylhexanoic acid (homoisoleucine) was incorporated into a coiled-coil peptide. nih.gov CD spectra of the resulting peptide showed strong minima at 208 and 222 nm, which is characteristic of an α-helical structure. nih.gov Furthermore, monitoring the ellipticity at 222 nm as a function of temperature allows for the determination of the peptide's thermal stability, revealing that the incorporation of this non-canonical amino acid significantly increased the melting temperature compared to the native peptide. nih.gov
Advanced Structural Studies
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. It provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, it also reveals intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack together in a crystal lattice.
While a crystal structure for this compound itself is not prominently available, a detailed structural study using X-ray crystallography has been performed on a bacterial aminotransferase enzyme from Mesorhizobium sp. in complex with the related isomer, (R)-3-amino-5-methylhexanoic acid. rcsb.orgresearchgate.net This study provides critical insights into the molecular basis of substrate recognition and intermolecular interactions within a protein's active site. rcsb.org The structure, solved at a high resolution, unveils the specific binding pocket for the amino acid's side chain and its orientation relative to the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. rcsb.org
| Parameter | Value | Source |
|---|---|---|
| Analyzed Complex | Mesorhizobium sp. transaminase with (R)-3-amino-5-methylhexanoic acid | rcsb.org |
| PDB ID | 4AO4 | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 1.95 Å | rcsb.org |
| R-Value Work | 0.183 | rcsb.org |
| R-Value Free | 0.216 | rcsb.org |
This type of analysis is instrumental in understanding enzyme mechanisms and for the rational design of enzyme inhibitors or novel biocatalysts. rcsb.org
Cryo-Electron Microscopy (Cryo-EM) for Macro-molecular Assemblies
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and complex macromolecular assemblies that are often difficult to crystallize for X-ray analysis. selvita.com The method involves flash-freezing a solution of the biological sample in vitreous ice and imaging the individual particles with an electron microscope. Computational reconstruction of thousands of these 2D particle images allows for the generation of a 3D density map of the molecule. selvita.com
There are currently no specific Cryo-EM studies published that feature this compound. The application of Cryo-EM is typically focused on large protein complexes, viruses, or cellular machinery. selvita.com However, the technique is highly relevant for understanding how small molecules like amino acids interact with or are processed by these large assemblies. For example, Cryo-EM has been used to characterize the structure of aminoacyl synthetases, the large enzymes responsible for attaching amino acids to their corresponding tRNAs. selvita.com
In some cases, the incorporation of a non-canonical amino acid into a protein has been a key strategy to stabilize a particular conformational state of a large complex, thereby enabling its structural determination by Cryo-EM. acs.org Therefore, while no direct studies exist, Cryo-EM represents a powerful potential tool to investigate the role of this compound within the context of a large biological machine, should it be a substrate or ligand for such a system.
Biological Activities and Mechanistic Investigations of 4 Amino 5 Methylhexanoic Acid
Molecular Target Identification and Ligand-Receptor Interactions
The biological effects of 4-Amino-5-methylhexanoic acid are predicated on its interaction with specific molecular targets within the central nervous system. These interactions can lead to the modulation of enzymatic activity and neuronal signaling pathways.
Enzyme Specificity and Catalytic Inhibition (e.g., Aminotransferases, GABA-T)
A primary target for many GABA analogues is the enzyme 4-aminobutyrate aminotransferase (GABA-T), which is responsible for the catabolism of GABA. The inhibition of GABA-T leads to increased synaptic concentrations of GABA, enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for certain neurological disorders. nih.gov
GABA-T is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate (B1630785), respectively. northwestern.edu The inactivation of this enzyme is a proven approach for treating conditions like epilepsy. nih.govnorthwestern.edu While direct studies on this compound are limited, research into structurally similar compounds provides insight into potential mechanisms. For instance, 4-amino-5-hexynoic acid (also known as γ-ethynyl GABA) acts as a mechanism-based inactivator of GABA-T. northwestern.edu Its mechanism involves enzymatic conversion to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. northwestern.edu This process highlights the potential for GABA analogues with specific structural features to act as potent and specific inhibitors of GABA-T.
Further research on other analogues, such as (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115), has identified compounds that are significantly more efficient at inactivating GABA-T than clinically used drugs like vigabatrin. nih.gov These findings underscore the importance of specific structural motifs in designing effective GABA-T inhibitors and suggest that the unique structure of this compound warrants investigation for similar inhibitory activity.
Receptor Binding Studies and Affinities (e.g., Voltage-Gated Calcium Channels, NMDA Receptors, Metabotropic Receptors)
Beyond enzymatic targets, GABA analogues are often assessed for their ability to bind to various neuronal receptors. Key among these are voltage-gated calcium channels (VGCCs) and N-methyl-D-aspartate (NMDA) receptors, both of which are critical for regulating neuronal excitability and synaptic plasticity.
Voltage-Gated Calcium Channels (VGCCs): These channels are crucial for neurotransmitter release and intracellular signaling. Some GABA analogues, such as pregabalin (B1679071) and gabapentin, are known to exert their effects by binding to the α2δ subunit of VGCCs, thereby reducing calcium influx and subsequent release of excitatory neurotransmitters.
NMDA Receptors: These are glutamate-gated ion channels that play a central role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal damage. Consequently, NMDA receptor antagonists are of significant interest for neuroprotective therapies. While some amino acid derivatives function as competitive NMDA receptor antagonists, specific binding affinity data for this compound at this receptor are not extensively documented in available literature.
The table below summarizes the primary functions of these potential molecular targets.
| Molecular Target | Primary Function in the CNS | Potential Effect of Ligand Interaction |
| GABA Transaminase (GABA-T) | Catalyzes the degradation of the inhibitory neurotransmitter GABA. | Inhibition leads to increased GABA levels and enhanced inhibitory neurotransmission. |
| Voltage-Gated Calcium Channels (VGCCs) | Mediate calcium influx in response to membrane depolarization, triggering neurotransmitter release. | Blockade or modulation can reduce the release of excitatory neurotransmitters. |
| NMDA Receptors | Ligand-gated ion channels that mediate excitatory synaptic transmission and plasticity. | Antagonism can prevent excitotoxicity and modulate synaptic function. |
This table provides a general overview of the functions of potential molecular targets for GABA analogues.
Modulation of Neurotransmitter Systems and Synaptic Communication
By interacting with enzymes like GABA-T, this compound has the potential to significantly modulate neurotransmitter systems. The primary consequence of GABA-T inhibition is the elevation of GABA levels in the brain. nih.gov An increase in the concentration of this principal inhibitory neurotransmitter would lead to a greater activation of GABA receptors (GABA-A and GABA-B), resulting in a general dampening of neuronal excitability. This modulation of the delicate balance between excitatory and inhibitory signaling is fundamental to the therapeutic effects of many neuroactive drugs.
Cellular and Subcellular Effects
The molecular interactions of this compound translate into broader effects on cellular metabolism and function, particularly concerning amino acid pathways and core energy cycles.
Influence on Amino Acid Metabolism and Protein Synthesis Pathways
Amino acids serve as the building blocks for proteins and as precursors for numerous signaling molecules, including neurotransmitters. The introduction of an exogenous amino acid analogue like this compound could potentially influence endogenous amino acid metabolism. Structurally, it is an analogue of leucine (B10760876), an essential branched-chain amino acid. This similarity suggests a possibility of interaction with metabolic pathways involving leucine, though specific research is required to confirm such effects.
Investigations into other non-proteinogenic amino acids have shown they can act as analogues and influence various metabolic pathways, sometimes affecting protein synthesis or acting as substrates for enzymes involved in amino acid metabolism.
Impact on Core Metabolic Cycles (e.g., Krebs Cycle, GABA Shunt)
The GABA shunt is a crucial metabolic pathway that links the metabolism of the neurotransmitter GABA with the Krebs cycle (also known as the citric acid cycle), a central hub of cellular energy production. The shunt bypasses two steps of the Krebs cycle, converting α-ketoglutarate to succinate (B1194679) via glutamate and GABA.
The steps of the GABA shunt are as follows:
α-ketoglutarate , a Krebs cycle intermediate, is transaminated to glutamate .
Glutamate is decarboxylated by glutamate decarboxylase (GAD) to form GABA .
GABA is catabolized by GABA-T to succinic semialdehyde .
Succinic semialdehyde is oxidized by succinate-semialdehyde dehydrogenase to succinate , which re-enters the Krebs cycle.
Given that GABA-T is the key enzyme linking GABA degradation back to the Krebs cycle, its inhibition by a compound like this compound would directly impact the flux of this pathway. By blocking the conversion of GABA to succinic semialdehyde, the compound would effectively decrease the contribution of GABA-derived carbons to the Krebs cycle pool of succinate. This demonstrates a direct link between the modulation of a specific neurotransmitter-degrading enzyme and the core cellular energy metabolism.
Allelochemical Properties and Growth Inhibition in Biological Systems
General research into non-protein amino acids has shown that they can be more effective than protein amino acids in inhibiting seed germination and seedling growth in certain plant species. For instance, some non-protein amino acids have demonstrated inhibitory effects on the radicle growth of seedlings. This suggests that, hypothetically, this compound could possess similar activities, but empirical data is required to substantiate any such claims. Without dedicated research, any discussion on its role as a growth inhibitor or allelochemical remains speculative.
Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationship (SAR) of this compound is crucial for understanding how its chemical architecture influences its biological effects. SAR studies are fundamental in medicinal chemistry and drug discovery, as they provide insights into the molecular features necessary for a desired biological outcome.
Conformational Analysis and its Correlation with Biological Response
Detailed conformational analysis of this compound and its direct correlation with biological responses are not extensively documented in publicly accessible scientific literature. Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For biologically active molecules, specific conformations are often required for effective interaction with target receptors or enzymes. While computational tools can predict stable conformers of molecules like this compound, experimental validation and correlation with specific biological activities such as growth inhibition or allelopathy are currently lacking.
Positional Isomerism and Stereochemical Determinants of Bioactivity
The biological activity of a molecule can be significantly influenced by the arrangement of its atoms in space, a concept that encompasses both positional isomerism and stereochemistry.
Stereochemistry: this compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of the amino and methyl groups can profoundly impact its biological activity. It is a well-established principle in pharmacology and biochemistry that different stereoisomers of a compound can exhibit vastly different, and sometimes opposing, biological effects. This is because biological receptors and enzymes are themselves chiral and will interact differently with each stereoisomer. However, research delineating the specific biological activities of the individual stereoisomers of this compound has not been found in the available literature.
Metabolic Fates and Biotransformation of 4 Amino 5 Methylhexanoic Acid
Elucidation of Primary Metabolic Pathways
The primary metabolic routes for 4-amino-5-methylhexanoic acid are anticipated to involve the enzymatic modification of its core functional groups: the amino group and the carboxylic acid group.
Transamination is a key reaction in amino acid metabolism, involving the transfer of an amino group to a keto acid, and is a likely metabolic pathway for this compound. This reaction is typically catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferases. rcsb.org In this process, the amino group of this compound would be transferred to an alpha-keto acid acceptor, such as α-ketoglutarate.
This biotransformation would convert this compound into its corresponding α-keto acid, 4-keto-5-methylhexanoic acid , while the α-keto acid acceptor is converted into an amino acid (e.g., glutamate). nih.gov Studies on similar β-amino acids have shown that transaminases exhibit broad substrate specificity, enabling them to process unnatural amino acids. nih.govresearchgate.net The active site of these enzymes has evolved to accommodate both α- and β-amino acids, suggesting a high probability for the transamination of this compound. rcsb.org
Oxidative decarboxylation is another major catabolic pathway for amino acids, resulting in the removal of the carboxyl group as carbon dioxide (CO₂). csic.essciencemadness.org This process can be catalyzed by various oxidases and dehydrogenases. For α-amino acids, this reaction often leads to the formation of an aldehyde with one less carbon atom. sciencemadness.org While direct evidence for the oxidative decarboxylation of this compound is not extensively documented, it remains a plausible metabolic fate. Such a reaction could proceed via visible light-mediated photoredox catalysis, a mechanism that has been shown to be effective for the decarboxylation of a broad series of carboxylic acids, including α-amino acids. acs.org This process generates radical intermediates that can participate in further reactions. acs.org
Enzymatic Biotransformations and Kinetic Characterization
Understanding the specific enzymes that catalyze the metabolism of this compound and their efficiency is crucial for a complete metabolic profile.
In vitro models using hepatocytes are a standard method for investigating the metabolic fate of new chemical entities. mdpi.com These models provide a cellular environment that contains a comprehensive suite of metabolic enzymes, closely mimicking the metabolic activity of the liver. medrxiv.orgnih.gov To profile the metabolism of this compound, the compound would be incubated with a culture of primary hepatocytes. mdpi.com
Following incubation, samples from the culture medium and cell lysate would be analyzed using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). mdpi.comnih.govnih.gov This allows for the separation, detection, and putative identification of the parent compound and its metabolites. This approach would confirm the formation of predicted metabolites, such as the transaminated product 4-keto-5-methylhexanoic acid, and could reveal other, unexpected biotransformation products. mdpi.com
Once the enzymes responsible for the biotransformation of this compound are identified, their kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined. bu.edu These parameters quantify the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. Kinetic data for enzymes acting on structurally similar amino acids have been reported. For example, a β-transaminase from Mesorhizobium sp. shows activity towards 3-amino-5-methylhexanoic acid. nih.gov Similarly, kinetic parameters have been determined for enzymes involved in the synthesis of precursors to related compounds. researchgate.net
The determination of Kₘ and Vₘₐₓ typically involves measuring the initial reaction rates at varying concentrations of the substrate, this compound. The data are then fitted to the Michaelis-Menten equation, often using a linearized plot such as the Lineweaver-Burk plot, to calculate the kinetic constants. bu.edud-nb.info
| Enzyme | Substrate | Kₘ | Vₘₐₓ | Source |
|---|---|---|---|---|
| γ-Aminobutyric acid aminotransferase (GABA-AT) | (3S)-3-Amino-4-methylhexanoic acid | 1.2 mM | 0.45 s⁻¹ (kcat) | |
| Lipase (B570770) (for kinetic resolution) | 3-Cyano-5-methylhexanoic acid ethyl ester | 1.5 ± 0.07 M | 8.74 ± 0.43 mM/h/g | researchgate.net |
| L-leucine dehydrogenase (LEUDH) | α-Ketoisocaproate | Data available in source | Data available in source | researchgate.net |
Isotopic Labeling Techniques for Metabolic Pathway Tracing (e.g., ¹³C/¹⁵N NMR)
Isotopic labeling is a powerful and definitive technique for tracing the metabolic fate of a molecule within a biological system. thermofisher.comnih.gov This method involves synthesizing this compound with one or more atoms replaced by a stable, heavy isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). thermofisher.com
The labeled compound is introduced into a biological model, such as cell culture (e.g., hepatocytes) or a whole organism. nih.gov As the compound is metabolized, the isotopic label is incorporated into all downstream metabolites. thermofisher.com These labeled metabolites can be unambiguously tracked and identified through the metabolic network using mass spectrometry (MS), which detects the mass shift imparted by the heavy isotope, or by nuclear magnetic resonance (NMR) spectroscopy, which can pinpoint the location of the label within the molecular structure of the metabolites. This approach, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in proteomics, provides a clear and accurate map of the biotransformation pathways. nih.gov
Computational and Theoretical Approaches in 4 Amino 5 Methylhexanoic Acid Research
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools that allow scientists to visualize and understand the complex behavior of molecules over time. MD simulations, in particular, calculate the trajectory of atoms and molecules by applying classical mechanics, providing a dynamic view of molecular structures and their interactions. This approach is invaluable for studying how 4-Amino-5-methylhexanoic acid moves, flexes, and interacts with its biological environment, such as binding to a protein receptor.
Conformational Energy Landscape Analysis
The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational energy landscape analysis computationally explores the vast number of possible shapes a molecule like this compound can adopt. By calculating the potential energy of each conformation, a landscape is generated that reveals the most stable, low-energy states.
This analysis is critical because the molecule must adopt a specific conformation to bind effectively to its biological target. The study of this landscape is typically performed using quantum mechanical (QM) or molecular mechanics (MM) methods. nih.gov For this compound, understanding its preferred conformations is the first step in predicting its biological activity and designing more potent derivatives.
Ligand-Protein Docking for Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. ajol.info The process involves sampling a multitude of orientations and conformations of the ligand within the protein's binding site and using a scoring function to rank the most favorable binding poses. ajol.info
This method can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, docking studies could be employed to predict its binding mode to known targets of GABA analogues, like the α2δ subunit of voltage-gated calcium channels. The results would highlight key amino acid residues involved in the interaction, providing a detailed molecular basis for its pharmacological effect.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing these models, researchers can predict the activity of new, unsynthesized molecules.
A QSAR study on this compound would involve creating a dataset of structurally similar compounds with measured biological activities. nih.gov Various molecular descriptors (representing physicochemical properties like size, shape, and electronic characteristics) are then calculated for each compound. Statistical methods, such as multiple linear regression, are used to build a predictive model. nih.govnih.gov Such a model would be instrumental in guiding the design of new analogues of this compound with potentially enhanced therapeutic activity.
In Silico Prediction of Pharmacological and Biochemical Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—must be evaluated. In silico methods offer a rapid and cost-effective way to predict these properties early in the drug discovery process, helping to identify compounds with unfavorable profiles. mdpi.com
For this compound, various computational tools can predict its ADMET profile. Key physicochemical properties, often used to assess drug-likeness according to frameworks like Lipinski's Rule of Five, can be calculated. japsonline.com These predictions help to minimize the risk of late-stage clinical trial failures. mdpi.com
Table 1: Predicted Physicochemical Properties of (4R)-4-amino-5-methylhexanoic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H15NO2 | PubChem nih.gov |
| Molecular Weight | 145.20 g/mol | PubChem nih.gov |
| XLogP3 | -1.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
This data is computationally generated and provided by PubChem.
Reverse Docking for Novel Target Identification
While traditional docking screens a library of ligands against a single protein target, reverse docking takes the opposite approach. In this strategy, a single ligand, such as this compound, is docked against a large database of diverse protein structures. The goal is to identify potential new biological targets for the molecule.
This "target fishing" approach is valuable for several reasons. It can help elucidate a molecule's mechanism of action, identify potential off-target effects that could lead to toxicity, or discover new therapeutic applications for an existing compound (drug repurposing). A reverse docking study with this compound could uncover unexpected protein interactions, opening new avenues for research into its pharmacological potential beyond its role as a GABA analogue.
Research on Derivatives and Analogues of 4 Amino 5 Methylhexanoic Acid
Protected Derivatives in Peptide Synthesis and Medicinal Chemistry
In the realms of peptide synthesis and medicinal chemistry, the use of protecting groups is a fundamental strategy to prevent undesirable side reactions and ensure the selective formation of desired bonds. For amino acids like 4-amino-5-methylhexanoic acid, the amino group is a primary site for protection. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose.
(R)-Boc-4-amino-5-methylhexanoic acid is a specific derivative where the amino group at the fourth position is protected by a Boc moiety. This protection enhances the compound's stability and modulates its reactivity, making it a valuable building block in the synthesis of peptides and other complex molecules. nih.gov The Boc group serves as a temporary shield, preventing the amino group from reacting while other chemical transformations are carried out on the molecule. nih.gov Once the desired synthesis steps are complete, the Boc group can be removed under specific conditions to reveal the free amine for subsequent reactions. This controlled protection and deprotection strategy is crucial in the stepwise assembly of peptide chains. acs.orgresearchgate.netnih.gov
The application of such protected derivatives extends to the development of novel therapeutic agents. nih.gov By incorporating this modified amino acid, researchers can create peptide-based pharmaceuticals with tailored properties. The unique structure of this compound, when integrated into a peptide backbone, can influence the resulting molecule's conformation, stability, and biological activity.
Interactive Data Table: Protected Derivative of this compound
| Compound Name | Protecting Group | Application |
|---|
Positional and Structural Analogues
The structural framework of this compound has inspired the investigation of various positional and structural analogues, where the arrangement of functional groups or the carbon skeleton is altered. These analogues are instrumental in structure-activity relationship (SAR) studies, helping to elucidate the chemical features essential for biological activity.
2-Amino-5-methylhexanoic acid, also known as 5-Methyl-L-norleucine, is a positional isomer where the amino group is located at the alpha-carbon (position 2). researchgate.netnih.govacs.org It is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation. nih.gov Its structure features a branched alkyl side chain, which imparts distinct properties compared to standard amino acids. nih.gov
This compound has been identified as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. researchgate.net NMDA receptors are critical for various brain functions, and their modulation is a key area of neuroscience research. By blocking the action of the excitatory neurotransmitter glutamate (B1630785) at these receptors, 5-Methyl-L-norleucine serves as a valuable research tool for studying neurotoxicity and the processes of learning and memory. researchgate.net
Interactive Data Table: Properties of 2-Amino-5-methylhexanoic Acid
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-5-methylhexanoic acid acs.org |
| Synonyms | 5-Methyl-L-norleucine researchgate.netnih.gov |
| Molecular Formula | C₇H₁₅NO₂ nih.govacs.org |
| Molar Mass | 145.20 g/mol acs.org |
| Appearance | White to off-white solid researchgate.net |
| Melting Point | 254-256 °C |
3-Amino-5-methylhexanoic acid is a significant structural analogue, widely known as the pharmaceutical agent Pregabalin (B1679071). This compound is a gamma-amino acid (GABA) analogue, specifically (S)-3-(aminomethyl)-5-methylhexanoic acid, where the amino group is effectively on the third carbon relative to the carboxyl group.
Pregabalin is a medication used to treat a variety of conditions, including epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. Although it is a structural derivative of the inhibitory neurotransmitter GABA, its mechanism of action does not involve direct binding to GABA receptors. Instead, it binds with high affinity to the alpha2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. This binding action reduces the release of excitatory neurotransmitters, which is believed to be responsible for its anticonvulsant, analgesic, and anxiolytic effects.
As a gamma-amino acid derivative, Pregabalin is part of a class of compounds known as gabapentinoids. The research into Pregabalin and similar GABA analogues highlights the therapeutic potential of modifying the basic amino acid scaffold to achieve specific pharmacological activities.
Interactive Data Table: Profile of 3-Amino-5-methylhexanoic Acid (Pregabalin)
| Feature | Description |
|---|---|
| IUPAC Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid |
| Common Name | Pregabalin |
| Molecular Formula | C₈H₁₇NO₂ |
| Drug Class | Anticonvulsant, Analgesic, Anxiolytic, Gabapentinoid |
| Mechanism of Action | Binds to the α2δ subunit of voltage-gated calcium channels |
Further modifications to the hexanoic acid backbone include the introduction of hydroxyl groups or double bonds, creating hydroxylated and unsaturated analogues.
An example of a hydroxylated analogue is (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid . This compound introduces a hydroxyl group at the 3-position, adding a new functional group that can alter the molecule's polarity, solubility, and potential for hydrogen bonding, thereby influencing its biological interactions. The stereochemistry of both the amino and hydroxyl groups is critical for its specific three-dimensional shape. Derivatives of this hydroxylated analogue, such as those with an Fmoc protecting group, are utilized as building blocks in peptide synthesis.
An example of an unsaturated analogue is 4-amino-hex-5-enoic acid , also known as Vigabatrin. This molecule features a vinyl group (a carbon-carbon double bond) at the end of the chain. Vigabatrin is an antiepileptic drug that acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, Vigabatrin increases the concentration of GABA in the brain, enhancing inhibitory neurotransmission and suppressing seizure activity.
Interactive Data Table: Comparison of Hydroxylated and Unsaturated Analogues
| Compound Name | Key Structural Feature | Molecular Formula | Biological Significance |
|---|---|---|---|
| (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid | Hydroxyl group at C-3 | C₇H₁₅NO₃ | Building block for bioactive peptides |
Incorporation of this compound Moiety into Complex Natural Products and Peptides (e.g., Kahalalide F, Micropeptin EI-964)
While the direct incorporation of this compound itself into complex natural products is not widely documented, structurally related moieties are found in significant bioactive molecules.
Kahalalide F is a large, cyclic depsipeptide isolated from a marine mollusk and its algal food source, which has shown potent antitumor activity and has been evaluated in clinical trials. nih.gov Analysis of its structure reveals that it contains a 5-methylhexanoic acid unit at its N-terminus. nih.gov It is important to note that this is not an amino acid; it is a fatty acid component and lacks the amino group found in the compound of interest. The presence of this lipid-like tail is a common feature in this family of peptides. researchgate.net
Micropeptin EI-964 is another example of a complex natural product, a cyclic heptapeptide (B1575542) that exhibits potent inhibitory activity against proteases like chymotrypsin (B1334515) and trypsin. Its intricate structure contains several unusual amino acids, including a highly modified derivative, (2S, 3S, 4S)-4-amino-2,3,4-trihydroxy-5-methylhexanoic acid . This component retains the core this compound skeleton but is extensively functionalized with three hydroxyl groups. This high degree of hydroxylation contributes to the unique and complex structure of Micropeptin EI-964.
Rational Design and Synthesis of Novel Analogues with Enhanced Specificity
The rational design and synthesis of novel analogues of this compound are driven by the goal of developing compounds with improved therapeutic properties, such as enhanced potency, greater selectivity for a biological target, and better pharmacokinetic profiles. This process involves a deep understanding of the structure-activity relationships of the parent molecule and its known analogues.
For instance, the success of Pregabalin (3-amino-5-methylhexanoic acid) has spurred research into other GABA analogues. The design process often involves computational modeling to predict how structural modifications will affect binding to the target protein, such as the α2δ subunit of calcium channels. Synthetic chemists then work to create these novel structures. Modifications might include:
Altering the alkyl chain: Introducing branching, rings, or unsaturation to probe the spatial requirements of the binding pocket.
Modifying the amino and carboxylic acid groups: Converting them to esters, amides, or other functional groups to change properties like cell permeability and metabolic stability.
Introducing additional functional groups: Adding hydroxyl, fluoro, or other groups to create new interactions with the target and enhance binding affinity or specificity.
The ultimate aim is to fine-tune the molecule's structure to maximize its desired therapeutic effect while minimizing off-target interactions that could lead to side effects. This iterative cycle of design, synthesis, and biological testing is a cornerstone of modern medicinal chemistry and drug discovery.
Future Research Directions and Translational Impact in Academic Contexts
Exploration of Undiscovered Biological Roles and Pathways
While 4-amino-5-methylhexanoic acid is recognized as a valuable synthetic building
Q & A
Q. What are the recommended methods for synthesizing 4-amino-5-methylhexanoic acid with high purity, and how can reaction efficiency be optimized?
Synthesis typically involves multi-step organic reactions, such as condensation of protected amino acids with methyl-substituted intermediates. For example, a modified Strecker synthesis or reductive amination may be employed using precursors like 5-methylhexanoic acid derivatives. To optimize efficiency:
- Use anhydrous conditions and inert gas (e.g., nitrogen) to prevent side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purify via recrystallization or column chromatography using silica gel (60–120 mesh) and eluents like ethyl acetate/hexane mixtures. Purity ≥98% can be confirmed via NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
Design a stability study to assess:
- Thermal stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks, analyzing degradation via HPLC.
- pH sensitivity : Test solubility and stability in buffers (pH 2–9) using UV-Vis spectroscopy to detect absorbance shifts.
- Light sensitivity : Expose samples to UV (254 nm) and visible light, comparing degradation products with controls .
Stable storage conditions: –20°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar compounds?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to resolve retention time differences.
- Spectroscopy : Compare ¹H NMR chemical shifts (e.g., methyl group at δ ~1.2 ppm) and IR carbonyl stretches (~1700 cm⁻¹) against reference spectra .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Contradictions often arise from impurities or solvent batch variability. To address this:
- Standardize solvent purity (e.g., HPLC-grade) and pre-saturate solvents with nitrogen to exclude CO₂ interference.
- Use dynamic light scattering (DLS) to detect aggregates in polar aprotic solvents (e.g., DMSO).
- Validate data via triplicate measurements and cross-reference with computational solubility predictions (e.g., COSMO-RS) .
Q. What experimental strategies are effective in elucidating the pharmacological activity of this compound, particularly its interaction with neurological receptors?
- In vitro assays : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-spiperone for dopamine D2 receptors) to measure IC₅₀ values.
- Cell-based models : Use SH-SY5Y neuroblastoma cells to assess downstream signaling (e.g., cAMP modulation) via ELISA.
- Computational docking : Model interactions with serotonin 5-HT₃ or NMDA receptors using AutoDock Vina and PyMOL for binding site visualization .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Scaffold modification : Synthesize analogs with varied methyl group positions (e.g., 4-amino-6-methylhexanoic acid) or substituted aromatic rings.
- Functional assays : Test analogs in enzyme inhibition assays (e.g., GABA transaminase) and correlate activity with electronic (Hammett σ) or steric parameters.
- Data validation : Apply multivariate regression analysis to identify statistically significant SAR trends .
Methodological Challenges
Q. What protocols mitigate interference from byproducts during the synthesis of this compound?
- Byproduct identification : Use LC-MS/MS to detect and characterize side products (e.g., Schiff bases from incomplete reduction).
- Process optimization : Adjust stoichiometry (e.g., 1.2 equivalents of reducing agent) and reaction time (monitored via in situ FTIR).
- Quenching steps : Introduce aqueous workups (e.g., 10% citric acid) to neutralize excess reagents before purification .
Q. How should researchers address discrepancies in reported melting points for this compound?
Discrepancies may stem from polymorphic forms or hygroscopicity.
- Standardize protocols : Use a calibrated melting point apparatus with a heating rate of 1°C/min.
- Characterize polymorphism : Perform X-ray diffraction (XRD) to identify crystalline vs. amorphous phases.
- Control humidity : Store samples in a desiccator and report relative humidity during measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
